REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:21])[CH:4]=[CH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH2:12][NH:13][C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15].C(O)(C(F)(F)F)=O.CCN(C(C)C)C(C)C.C(OC(OC(C)(C)C)=O)(OC(C)(C)C)=O>C(Cl)Cl>[C:17]([O:16][C:14]([N:13]1[CH2:12][C:7]2[C:6](=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:5]1[CH2:4][C:3]([O:2][CH3:1])=[O:21])=[O:15])([CH3:18])([CH3:20])[CH3:19]
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Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
96.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred for about 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After removing the cooling bath
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Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 500 mL of DCM
|
Type
|
ADDITION
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Details
|
saturated aqueous sodium bicarbonate is slowly added until the mixture
|
Type
|
CUSTOM
|
Details
|
The organic portion was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous portion is extracted two times with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic portions were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 800 mL of DCM
|
Type
|
STIRRING
|
Details
|
stirred at r.t. for 16 hours
|
Duration
|
16 h
|
Type
|
WASH
|
Details
|
The mixture was washed with 10% aqueous sodium bisulfate
|
Type
|
CUSTOM
|
Details
|
the organic portion was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous portion is extracted two times with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried ((Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in a small amount of DCM
|
Type
|
FILTRATION
|
Details
|
filtered through 7 inch silica gel in a 2L sintered glass funnel
|
Type
|
WASH
|
Details
|
eluting with 25% EtOAc/hexanes
|
Type
|
CONCENTRATION
|
Details
|
The eluent was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
the enantiomers were separated by chiral chromatography
|
Type
|
WASH
|
Details
|
the second eluting
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(C2=CC=CC=C2C1)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52.6 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |